Ethyl 4-acetyl-2-methoxybenzoate

Description

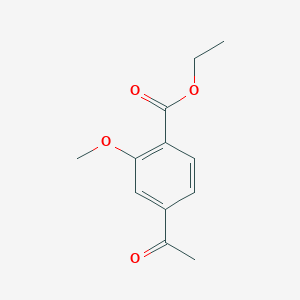

Ethyl 4-acetyl-2-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 2-position and an acetyl group at the 4-position, esterified with an ethyl group. Such compounds are typically synthesized via nucleophilic acyl substitution or condensation reactions, as seen in related benzoate esters (e.g., ). Key applications may include roles in pharmaceuticals, agrochemicals, or fragrance industries, owing to the bioactivity of acetyl and methoxy substituents .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-methoxybenzoate |

InChI |

InChI=1S/C12H14O4/c1-4-16-12(14)10-6-5-9(8(2)13)7-11(10)15-3/h5-7H,4H2,1-3H3 |

InChI Key |

PBQVWVLAJLJAFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)OC |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 4-acetyl-2-methoxybenzoate is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.

Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which Ethyl 4-acetyl-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes.

Pathways: It may modulate signaling pathways related to pain and inflammation, leading to its potential use as an analgesic or anti-inflammatory agent.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound* | ~222.24 (estimated) | Moderate in ethanol | Acetyl, Methoxy, Ethyl ester |

| Ethyl 2-methoxybenzoate | 180.20 | Soluble in ethanol | Methoxy, Ethyl ester |

| Methyl 4-acetamido-2-hydroxybenzoate | 209.20 | Polar solvents | Acetamido, Hydroxy, Methyl ester |

| Ethoxylated ethyl-4-aminobenzoate | 1266.6 | Water, poor in ethanol | Ethoxylated amino, Ethyl ester |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.